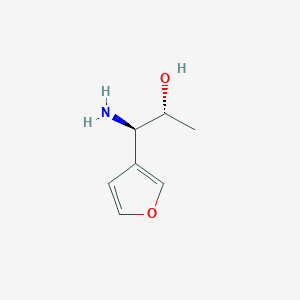

(1R,2R)-1-Amino-1-(3-furyl)propan-2-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(furan-3-yl)propan-2-ol |

InChI |

InChI=1S/C7H11NO2/c1-5(9)7(8)6-2-3-10-4-6/h2-5,7,9H,8H2,1H3/t5-,7+/m1/s1 |

InChI Key |

HBCPEGFGJUTWNM-VDTYLAMSSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=COC=C1)N)O |

Canonical SMILES |

CC(C(C1=COC=C1)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The furan ring is a privileged scaffold in medicinal chemistry, imparting unique electronic and conformational properties to a wide array of pharmacologically active molecules.[1][2] When combined with an amino alcohol functional group, the resulting structures, such as (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol, represent a compelling class of compounds with significant potential in drug discovery.[3] This technical guide provides a comprehensive overview of the chemical properties, a proposed stereoselective synthesis, and potential biological applications of the specific stereoisomer this compound. While direct experimental data for this exact molecule is limited, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile.

Physicochemical and Predicted Properties

The chemical properties of this compound can be inferred from the known characteristics of its core components: the furan ring and the amino alcohol moiety. The furan ring is an electron-rich aromatic heterocycle, which influences the molecule's reactivity and potential for biological interactions.[4][5] The amino and hydroxyl groups are key sites for hydrogen bonding, contributing to its solubility and potential interactions with biological targets.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale/Source |

| Molecular Formula | C₇H₁₁NO₂ | Based on structure |

| Molecular Weight | 141.17 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow liquid or low melting solid | Inferred from similar amino alcohols[6][7] |

| Boiling Point | > 200 °C (estimated) | Extrapolated from similar structures |

| Solubility | Soluble in water and common organic solvents (e.g., ethanol, methanol, DMSO) | Due to the presence of polar amino and hydroxyl groups[6] |

| pKa (Amine) | ~9-10 (estimated) | Typical for primary amino alcohols |

| LogP | < 1.0 (estimated) | Hydrophilic nature due to polar functional groups[8] |

| Topological Polar Surface Area (TPSA) | ~59 Ų (estimated) | Calculated based on functional groups, suggesting good potential for membrane permeability[9][10][11] |

Stereoselective Synthesis

The synthesis of enantiomerically pure amino alcohols is a critical challenge in organic chemistry, with numerous stereoselective methods developed.[12][13][14] A plausible and efficient route to synthesize this compound would involve the asymmetric reduction of a corresponding α-amino ketone precursor. This approach allows for the establishment of the desired stereochemistry at both chiral centers.

Proposed Synthetic Workflow

A potential synthetic pathway is outlined below, starting from the readily available 3-acetylfuran.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: α-Bromination of 3-Acetylfuran

-

Dissolve 3-acetylfuran in a suitable solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (NBS) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the crude α-bromo ketone.

Step 2: Azide Substitution

-

Dissolve the crude α-bromo ketone in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN₃) and stir the mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the α-azido ketone.

Step 3: Reduction of the Azide

-

Dissolve the α-azido ketone in methanol or ethanol.

-

Add a reducing agent such as sodium borohydride (NaBH₄) or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

After the reaction is complete, remove the catalyst by filtration (if applicable) and concentrate the solvent.

-

Purify the resulting α-amino ketone by column chromatography.

Step 4: Asymmetric Reduction of the α-Amino Ketone

-

This is the key stereochemistry-determining step. A chiral reducing agent or a catalyst is required. One effective method is the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, with a borane source (e.g., borane-dimethyl sulfide complex).[13]

-

Dissolve the α-amino ketone in an anhydrous, aprotic solvent like THF under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (e.g., -78°C).

-

Add the (R)-CBS catalyst followed by the slow addition of the borane reagent.

-

Stir the reaction at low temperature until completion.

-

Quench the reaction carefully with methanol, followed by aqueous acid.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the final product, this compound, by column chromatography or crystallization.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.[15][16][17] Based on analogous structures, the following spectral data can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Furan protons: Signals in the aromatic region (~6.5-7.5 ppm). - CH-OH proton: A multiplet around 3.5-4.5 ppm. - CH-NH₂ proton: A multiplet around 3.0-4.0 ppm. - CH₃ protons: A doublet around 1.0-1.5 ppm. - NH₂ and OH protons: Broad singlets, exchangeable with D₂O. |

| ¹³C NMR | - Furan carbons: Signals in the aromatic region (~110-150 ppm). - C-OH carbon: A signal around 60-80 ppm. - C-NH₂ carbon: A signal around 50-70 ppm. - CH₃ carbon: A signal in the aliphatic region (~15-25 ppm). |

| IR (Infrared) | - O-H and N-H stretching: Broad band around 3200-3500 cm⁻¹. - C-H stretching (furan): Peaks around 3100 cm⁻¹. - C-H stretching (aliphatic): Peaks around 2800-3000 cm⁻¹. - C=C stretching (furan): Peaks around 1500-1600 cm⁻¹. - C-O stretching: Strong peak around 1000-1200 cm⁻¹. |

| MS (Mass Spec.) | - Molecular Ion (M⁺): A peak at m/z = 141. - Key Fragments: Loss of water (M-18), loss of the amino group (M-16), and fragmentation of the furan ring. |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the furan ring and the amino alcohol functionality.

-

Furan Ring Reactivity: The furan ring is susceptible to electrophilic substitution, though it is less aromatic and more reactive than benzene.[4][18] Reactions such as halogenation, nitration, and Friedel-Crafts acylation are possible, but care must be taken to avoid ring-opening under strongly acidic conditions.[19][20][21] The furan ring can also participate in Diels-Alder reactions.[4]

-

Amino Alcohol Reactivity: The primary amine and secondary alcohol are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of esters and amides. The hydroxyl group can be oxidized, and the amino group can be protected for selective reactions at other parts of the molecule.

Caption: Key reactive sites of this compound.

Potential Biological Activities and Applications

Furan-containing compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][22][23][24] The amino alcohol moiety is also a common feature in many biologically active molecules.[3] The combination of these two pharmacophores in this compound suggests several potential therapeutic applications.

-

Antimicrobial Agents: The furan nucleus is a key component of several antibacterial and antifungal drugs.[1] It is plausible that this compound could serve as a scaffold for the development of new antimicrobial agents.

-

Anticancer Drug Development: Many furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][3] The amino alcohol portion could enhance interactions with biological targets, making this a promising lead structure for anticancer drug design.

-

Neuropharmacology: The structural similarity to certain neurotransmitters and the presence of functional groups capable of crossing the blood-brain barrier (as suggested by the predicted TPSA) indicate potential applications in the development of central nervous system (CNS) active agents.[3]

Workflow for Biological Evaluation

Caption: A general workflow for the biological evaluation of novel compounds.

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling furan derivatives and amino alcohols should be followed. Furan itself is toxic and a potential carcinogen.[7][25][26] Many furan derivatives can be irritating to the skin, eyes, and respiratory tract.[27][28] Amino alcohols can also be corrosive or irritating. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[29][30]

Chiral Analysis and Separation

Confirmation of the enantiomeric purity of the final product is crucial. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers of amino alcohols.[31][32][33][34] Alternatively, derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, is also a viable technique.[31]

Conclusion

This compound is a chiral molecule with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible stereoselective synthetic route, and potential biological applications. The synthesis and evaluation of this and related furan-containing amino alcohols could lead to the discovery of novel therapeutic agents with a wide range of activities. Further experimental investigation is warranted to validate the predictions made in this guide and to fully explore the therapeutic potential of this promising chemical scaffold.

References

-

AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. [Link]

-

Wikipedia. (n.d.). Furan. [Link]

-

ResearchGate. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

YouTube. (2020). Five Member Heterocycles Reactivity of Furan. [Link]

-

Der Pharma Chemica. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. [Link]

-

BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. [Link]

-

Scribd. (n.d.). Reactivity of Furan Pyrrole Thiophene An. [Link]

-

PubMed. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. [Link]

-

Wiley Online Library. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. [Link]

-

PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

ACS Publications. (2025). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. [Link]

-

DiVA. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]

-

Wikipedia. (n.d.). Chiral analysis. [Link]

-

ResearchGate. (2025). Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. [Link]

-

ResearchGate. (n.d.). Synthesis of Some 3-Furylamine Derivatives. [Link]

-

Ataman Kimya. (n.d.). FURAN. [Link]

-

International Labour Organization. (n.d.). ICSC 0794 - FURFURYL ALCOHOL. [Link]

-

International Furan Chemicals BV. (2022). Furfuryl alcohol. [Link]

-

Ataman Kimya. (n.d.). FURAN. [Link]

-

Health and Safety Executive. (2021). FURANES.... their safe use in foundries. [Link]

- A Promising Scaffold for Biological Activity. (n.d.). Furan.

-

National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels. [Link]

-

National Center for Biotechnology Information. (n.d.). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. [Link]

-

Centers for Disease Control and Prevention. (n.d.). FURFURYL ALCOHOL. [Link]

- Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Perme

-

National Center for Biotechnology Information. (2019). Furan. [Link]

-

MDPI. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

-

Organic Chemistry Portal. (2009). Furan synthesis. [Link]

-

ResearchGate. (2016). FT-IR, FT-Raman, NMR and FMO Analysis of 3-(2- Furyl) Propionic Acid By Quantum Chemical Calculations. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. [Link]

- Furan: A Promising Scaffold for Biological Activity. (2024).

-

ACS Publications. (2023). Improved Synthesis of Furfurylamine from a High Titer of Biomass-Derived Furfural by a Thermostable Triple Mutant ω-Transaminase in a Three-Component Deep Eutectic Solvent ChCl/Lactic Acid/Malonic Acid System. [Link]

- Exploring Monomer- Amino Acid Interactions in Mimicking Mips for PSA Detection—Using the Novel MBASM Approach. (2025).

-

MDPI. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

- Ertl, P. (n.d.). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties.

-

Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

MDPI. (2024). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. [Link]

-

National Center for Biotechnology Information. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]38/)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Furan - Wikipedia [en.wikipedia.org]

- 5. ijabbr.com [ijabbr.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. peter-ertl.com [peter-ertl.com]

- 12. (PDF) Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary [academia.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. m.youtube.com [m.youtube.com]

- 19. scribd.com [scribd.com]

- 20. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. biojournals.us [biojournals.us]

- 24. ijabbr.com [ijabbr.com]

- 25. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. ICSC 0794 - FURFURYL ALCOHOL [chemicalsafety.ilo.org]

- 28. hse.gov.uk [hse.gov.uk]

- 29. furan.com [furan.com]

- 30. stacks.cdc.gov [stacks.cdc.gov]

- 31. akjournals.com [akjournals.com]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. phx.phenomenex.com [phx.phenomenex.com]

- 34. Chiral analysis - Wikipedia [en.wikipedia.org]

Spectroscopic and Structural Elucidation of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral amino alcohol, (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the development of chiral ligands and pharmaceutical intermediates. An in-depth understanding of its structural features, elucidated through modern spectroscopic techniques, is paramount for its effective application and for ensuring quality control in its synthesis and use.

This document will delve into the core spectroscopic techniques used for the structural confirmation of this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present representative data, and provide detailed experimental protocols for data acquisition. The causality behind experimental choices and the self-validating nature of combining these techniques for unambiguous structure determination will be a central theme.

Molecular Structure and Stereochemistry

This compound is a chiral molecule featuring two stereocenters at the C1 and C2 positions. The "1R, 2R" designation specifies the absolute configuration at these centers. The molecule consists of a 3-substituted furan ring attached to a propanol backbone, with an amino group at the C1 position and a hydroxyl group at the C2 position. The specific spatial arrangement of these functional groups is critical to its chemical and biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data (Representative) (Note: As specific experimental data for this exact stereoisomer is not publicly available, the following is a predicted spectrum based on known chemical shift values and coupling constants for similar structural motifs.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' (furan) | ~7.4 | s | - |

| H-5' (furan) | ~7.3 | t | ~1.7 |

| H-4' (furan) | ~6.3 | dd | ~1.7, ~0.8 |

| H-1 | ~4.0 | d | ~4-5 |

| H-2 | ~3.8 | m | - |

| H-3 | ~1.0 | d | ~6-7 |

| OH | broad s | - | |

| NH₂ | broad s | - |

Interpretation and Experimental Rationale:

-

Furan Protons: The protons on the furan ring (H-2', H-4', H-5') are expected to resonate in the aromatic region (6.0-7.5 ppm). The specific substitution pattern and electronic nature of the furan ring dictate their precise shifts and coupling patterns.

-

Chiral Center Protons (H-1 and H-2): The protons on the stereogenic centers (H-1 and H-2) are diastereotopic and are expected to show a doublet and a multiplet, respectively. The coupling constant between them (³J_HH) is dependent on the dihedral angle, which can provide insights into the preferred conformation of the molecule.

-

Methyl Protons (H-3): The methyl protons will appear as a doublet due to coupling with the adjacent H-2 proton.

-

Exchangeable Protons (OH and NH₂): The protons of the hydroxyl and amino groups are typically broad singlets and their chemical shifts can vary with concentration, temperature, and solvent. They can be confirmed by a D₂O exchange experiment, where these peaks disappear.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Data (Representative)

| Carbon | Chemical Shift (δ, ppm) |

| C-3' (furan) | ~125 |

| C-2' (furan) | ~143 |

| C-5' (furan) | ~140 |

| C-4' (furan) | ~110 |

| C-1 | ~55-60 |

| C-2 | ~70-75 |

| C-3 | ~15-20 |

Interpretation:

-

Furan Carbons: The carbons of the furan ring will resonate in the downfield region typical for aromatic and heteroaromatic systems.

-

Aliphatic Carbons: The carbons bearing the amino (C-1) and hydroxyl (C-2) groups will appear in the 55-75 ppm range, with the carbon attached to the more electronegative oxygen atom (C-2) being further downfield. The methyl carbon (C-3) will be the most upfield.

NMR Experimental Protocol

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a standard 5 mm NMR tube. ¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For confirmation of OH and NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 (broad) | O-H, N-H | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2980-2850 | C-H (aliphatic) | Stretching |

| ~1600, ~1500 | C=C (furan) | Stretching |

| 1150-1050 | C-O | Stretching |

| 1050-1000 | C-N | Stretching |

Interpretation:

-

The broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H and N-H stretching vibrations, often overlapping.

-

The presence of both aromatic and aliphatic C-H stretches confirms the basic structure.

-

The C=C stretching bands are indicative of the furan ring.

-

The C-O and C-N stretching bands confirm the presence of the alcohol and amine functional groups.

IR Experimental Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact. Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and aspects of the structure.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected exact mass for C₇H₁₁NO₂ can be calculated and searched for in the high-resolution mass spectrum.

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-15 Da).

-

Loss of a hydroxyl group (-17 Da).

-

Loss of water (-18 Da).

-

Cleavage of the C1-C2 bond, leading to fragments corresponding to the furyl-methanamine cation and the propan-2-ol radical, or vice versa.

-

MS Experimental Protocol

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI). Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) containing a small amount of formic acid to promote protonation. Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Obtain a high-resolution spectrum to determine the exact mass and elemental composition of the molecular ion.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical process for structure elucidation.

Caption: Workflow for structural confirmation using integrated spectroscopic data.

This integrated approach provides a self-validating system. The molecular formula from high-resolution MS is confirmed by the count of carbons and hydrogens from ¹³C and ¹H NMR. The functional groups identified by IR are consistent with the chemical environments observed in the NMR spectra. Finally, the connectivity deduced from NMR coupling patterns and 2D NMR experiments (if conducted) must align with the fragmentation patterns observed in the mass spectrum. This comprehensive analysis provides a high degree of confidence in the final structural assignment.

References

(Note: As specific data for the target molecule was not found, these references provide general authoritative information on the spectroscopic techniques discussed.)

-

Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. A foundational textbook covering NMR, IR, and MS. [Link]

-

Spectral Database for Organic Compounds (SDBS) . A comprehensive, free database of spectroscopic data for organic compounds, useful for finding representative spectra. [Link]

-

Journal of Organic Chemistry . A peer-reviewed journal from the American Chemical Society often containing detailed experimental sections with spectroscopic data. [Link]

An In-depth Technical Guide to the Structure Elucidation of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol

Abstract

The precise structural characterization of chiral molecules is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms in a molecule dictates its interaction with biological targets, making the unambiguous determination of both relative and absolute stereochemistry a critical endeavor. This technical guide provides a comprehensive, in-depth walkthrough for the structure elucidation of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol, a novel chiral amino alcohol with potential applications in medicinal chemistry. We will explore a multi-faceted analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD). This guide is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework and the scientific rationale behind each experimental choice.

Introduction: The Significance of Stereochemistry in Drug Design

The furan moiety is a prevalent heterocycle in a variety of biologically active compounds, and its incorporation into chiral amino alcohol scaffolds presents a promising avenue for the development of new therapeutic agents.[1] The specific stereoisomer of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, a rigorous and unequivocal determination of the three-dimensional structure of a new chemical entity is a prerequisite for its advancement through the drug development pipeline.

This guide will systematically detail the process of confirming the constitution, connectivity, and absolute stereochemistry of this compound. We will begin with foundational techniques to establish the molecular formula and basic structure, followed by advanced chiroptical methods to definitively assign the absolute configuration.

Foundational Structural Analysis: Confirming Connectivity

The initial phase of structure elucidation focuses on verifying the molecular formula and the connectivity of the atoms within the molecule. This is achieved through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy.

Mass Spectrometry (MS): Determining the Molecular Mass and Fragmentation Pattern

Mass spectrometry is an essential first step to confirm the molecular weight of the synthesized compound. For this compound (C₇H₁₁NO₂), the expected monoisotopic mass is 141.0790 g/mol .

Expected Fragmentation Pattern:

Aliphatic amino alcohols typically undergo α-cleavage, where the bond between the carbon bearing the amino group and the adjacent carbon is broken.[2] The fragmentation of the furan ring can also provide characteristic ions.[3]

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 142.0863 | Protonated molecular ion |

| [M-H₂O+H]⁺ | 124.0757 | Loss of water from the protonated molecular ion |

| [C₅H₆NO]⁺ | 96.0444 | α-cleavage with loss of a CH₃CHOH radical |

| [C₄H₅O]⁺ | 69.0335 | Fragment from the furan ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments (COSY, HSQC, HMBC) will be employed.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts are predicted based on the functional groups present in the molecule. The furan protons will appear in the aromatic region, while the protons of the propanol chain will be in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | ~3.8 | ~55 |

| 2 | ~4.0 | ~70 |

| 3 | ~1.1 | ~20 |

| Furan-2' | ~7.4 | ~143 |

| Furan-4' | ~6.4 | ~108 |

| Furan-5' | ~7.3 | ~139 |

| Furan-3' | - | ~125 |

Determination of Relative and Absolute Stereochemistry

With the connectivity established, the next critical step is to determine the three-dimensional arrangement of the atoms, specifically the relative and absolute configuration of the two chiral centers at C1 and C2.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity and Separation

Chiral HPLC is essential for determining the enantiomeric purity of the sample and can also be used for the preparative separation of stereoisomers. A variety of chiral stationary phases (CSPs) are available, and method development is key to achieving optimal separation.[4][5] For polar amino alcohols, polysaccharide-based or ligand-exchange columns are often effective.[5]

Advanced NMR Techniques for Stereochemical Assignment

While standard NMR confirms connectivity, more advanced techniques can provide information about the relative stereochemistry. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, which can help to deduce the relative orientation of substituents on the chiral centers. For amino alcohols, derivatization with a chiral derivatizing agent, such as Mosher's acid, can be used to determine the absolute configuration by analyzing the changes in the ¹H NMR chemical shifts of the resulting diastereomers.

Vibrational Circular Dichroism (VCD): Unambiguous Determination of Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution.[6] It measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum is then compared to the theoretical spectrum calculated for a specific enantiomer using quantum chemical methods, such as Density Functional Theory (DFT).[7][8] A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

Integrated Experimental Workflow

The following diagram illustrates the logical workflow for the complete structure elucidation of this compound.

Caption: Integrated workflow for structure elucidation.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to identify characteristic fragment ions.

Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.[9]

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

-

Data Analysis: Integrate the ¹H NMR signals and assign all proton and carbon resonances based on their chemical shifts, coupling constants, and 2D correlations.

Protocol for Chiral HPLC

-

Column Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, ligand-exchange) to identify a column that provides baseline separation of the enantiomers.

-

Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/isopropanol or aqueous/organic mixtures with additives) to achieve good resolution and peak shape.[5]

-

Method Validation: Validate the analytical method for linearity, accuracy, and precision.

-

Enantiomeric Purity Determination: Inject the sample and determine the enantiomeric excess (% ee) by comparing the peak areas of the two enantiomers.

Protocol for Vibrational Circular Dichroism (VCD)

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., CDCl₃) at a concentration that gives an absorbance of approximately 0.5-1.0 in the infrared region of interest.

-

Instrumentation: Use a dedicated VCD spectrometer.

-

Data Acquisition: Acquire the VCD and IR spectra over the desired spectral range (typically 2000-800 cm⁻¹).

-

Computational Modeling: Perform DFT calculations (e.g., using Gaussian software with a B3LYP functional and a 6-31G(d) basis set) to predict the VCD spectrum of the (1R,2R) enantiomer.[8][10]

-

Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement confirms the absolute configuration.

Conclusion

The comprehensive structure elucidation of a novel chiral molecule like this compound requires a synergistic application of multiple analytical techniques. By following the integrated workflow and detailed protocols outlined in this guide, researchers can confidently and accurately determine the molecular structure, including the absolute stereochemistry, of new chemical entities. This rigorous characterization is fundamental to advancing our understanding of structure-activity relationships and is an indispensable component of modern drug discovery and development.

References

-

Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

-

Jang, Y. H., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 126(32), 6067-6078. [Link]

-

Ito, T., et al. (1970). Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. Bulletin of the Chemical Society of Japan, 43(9), 2995-2997. [Link]

-

López-Ram-de-Víu, P., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(7), 968-979. [Link]

-

Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

-

Kumar, A., & Singh, V. K. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24453-24457. [Link]

-

PubChem. (n.d.). (2R)-3-amino-2-fluoropropan-1-ol. PubChem. [Link]

-

Frelek, J., & Jaroń, K. (2015). Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. Chirality, 27(8), 497-505. [Link]

-

Tsui, K. Y., et al. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]

-

Jang, Y. H., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 126(32), 6067-6078. [Link]

-

ChemBK. (2024). (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol Request for Quotation. ChemBK. [Link]

-

Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(1), 20-27. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

-

Sarotti, A. M., et al. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 11, 1123323. [Link]

-

PubChem. (n.d.). (1R,2R)-1-amino-1,2-diphenylpropan-2-ol. PubChem. [Link]

-

Zhang, Y., et al. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 14(11), 479-491. [Link]

-

Cody, J. T., & Schwarz, S. (1997). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology, 21(5), 397-404. [Link]

-

Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. [Link]

-

NIST. (n.d.). 2-Propanol, 1-amino-, (R)-. NIST WebBook. [Link]

-

da Silva, A. F., et al. (2023). Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. Molecules, 28(13), 5179. [Link]

-

López-Ram-de-Víu, P., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(7), 968-979. [Link]

-

Campos, J., et al. (2006). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst, 131(9), 1018-1025. [Link]

-

Saprykin, L. V., et al. (2022). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 14(4), 58-67. [Link]

-

Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Wang, Y., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega, 8(22), 19573-19580. [Link]

-

CrashCourse. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

-

Antal, D., et al. (2010). Ionization and fragmentation of furan molecules by electron collisions. International Journal of Mass Spectrometry, 295(1-2), 1-6. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. academic.oup.com [academic.oup.com]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Computational NMR Prediction: A Microreview [corinwagen.github.io]

Technical Guide: (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol

[1]

Executive Summary & Chemical Identity[1]

This compound is a chiral

While the

Chemical Identification Data

| Property | Data |

| Chemical Name | |

| Common Name | 3-Furyl-Norpseudoephedrine (Analog) |

| Molecular Formula | |

| Molecular Weight | 141.17 g/mol |

| Stereochemistry | |

| CAS Number (Specific) | Not Widely Indexed (See Note) |

| Related CAS (Diastereomer) | 1269970-35-5 |

| SMILES (Isomeric) | Cc1cocc1 |

| InChI Key | (Predicted) HXKKHQJGJAFBHI-UHFFFAOYSA-N (Base structure) |

Note on CAS Registry: The specific CAS number for the

enantiomer is not currently listed in major public chemical inventories (PubChem, CAS Common Chemistry). Researchers should reference theisomer (CAS 1269970-35-5) for regulatory filings or use the general CAS for the racemate if applicable, while explicitly specifying the stereochemistry in protocols.[1]

Stereochemical Context & Significance

The biological activity of 1-aryl-2-amino alcohols is heavily dependent on stereochemistry.[1]

- Configuration (Erythro): Analogous to Norephedrine . Often exhibits direct adrenergic agonist activity.[1]

- Configuration (Threo): Analogous to Norpseudoephedrine (Cathine) .[1] Often exhibits central nervous system (CNS) stimulant properties or serves as a chiral ligand in asymmetric catalysis.[1]

The presence of the 3-furyl group (an electron-rich heteroaromatic ring) instead of a phenyl ring alters the metabolic stability (via cytochrome P450 oxidation of the furan) and lipophilicity (

Stereochemical Relationship Diagram[1]

Figure 1: Stereochemical relationships between the target (1R,2R) isomer and the commercially indexed (1R,2S) isomer.

Synthesis Protocols

Since the

Route A: Henry Reaction (Nitroaldol) + Reduction

This route generates a mixture of diastereomers (Erythro/Threo) which must be separated.[1]

-

Condensation: React 3-Furaldehyde with Nitroethane using a basic catalyst (e.g.,

or Ammonium Acetate) to form the nitroalkene.[1] -

Reduction: Reduce the nitroalkene using Lithium Aluminum Hydride (

) or -

Purification: Separate the threo pair from the erythro pair via fractional crystallization or flash chromatography.[1]

-

Resolution: Resolve the

enantiomer using a chiral acid (e.g., L-Tartaric acid or D-Camphorsulfonic acid ).[1]

Route B: Ellman's Sulfinamide Synthesis (Highly Recommended)

This method provides high diastereoselectivity and enantiomeric purity.[1]

-

Imine Formation: Condense 3-Furaldehyde with

to form the chiral -

Grignard Addition: Add Ethylmagnesium Bromide (or an ethyl anion equivalent) to the imine.[1]

-

Control: The chiral auxiliary directs the addition to the Re or Si face, setting the C1 stereocenter.[1]

-

-

Hydrolysis/Protection: Hydrolyze the sulfinamide to yield the amine.[1]

-

Oxygenation: This route typically yields the amine.[1] To get the 1,2-amino alcohol, a Sharpless Asymmetric Aminohydroxylation on 1-(3-furyl)propene is the most direct stereoselective route.[1]

Protocol: Sharpless Asymmetric Aminohydroxylation (Direct to Target)

Reagents: 1-(3-furyl)propene, Potassium Osmate (

-

Reaction: Dissolve ligand and osmium source in

. Add the carbamate and the alkene.[1] -

Stereocontrol: The

ligand induces the specific -

Workup: Quench with sodium sulfite. Extract with ethyl acetate.[1]

-

Deprotection: Remove the Cbz group via hydrogenolysis (

) to yield the free amino alcohol This compound .[1]

Synthesis Workflow Diagram

Figure 2: Synthetic pathways.[1] The Sharpless route offers direct stereocontrol, while the Henry reaction requires resolution.[1]

Analytical Characterization

To validate the

Nuclear Magnetic Resonance (NMR)

-

NMR (Coupling Constants): The vicinal coupling constant (

-

Shift Reagents: Use of chiral shift reagents (e.g.,

) will split the signals of enantiomers, allowing determination of enantiomeric excess (ee).[1]

Chiral HPLC[1]

-

Column: Daicel Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]

-

Detection: UV at 210 nm (Furan absorption).[1]

-

Expected Elution: The enantiomers

will have distinct retention times.[1] The diastereomers

Applications & Safety

Pharmaceutical Applications

-

Adrenergic Receptor Ligands: As a bioisostere of Norpseudoephedrine, this compound is a candidate for research into selective adrenergic agonists/antagonists with altered metabolic profiles.[1]

-

Analgesic Synthesis: Furan-containing amino alcohols are intermediates in the synthesis of novel opioid analogs, leveraging the furan ring's ability to participate in hydrogen bonding and pi-stacking interactions distinct from phenyl rings.[1]

Safety & Handling

-

Hazards: Likely an irritant to eyes, respiratory system, and skin.[1] Furan derivatives can sometimes be metabolically activated to toxic intermediates (e.g., via ring opening).[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at

. Furan rings are susceptible to oxidation and polymerization upon prolonged exposure to air and light.[1]

References

An In-depth Technical Guide to the Stereochemistry of 1-Amino-1-(3-furyl)propan-2-ol Isomers

Abstract

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy and safety. The 1-amino-1-(3-furyl)propan-2-ol scaffold, a β-amino alcohol, represents a core structural motif in numerous compounds of medicinal interest.[1][2][3] This guide provides a comprehensive technical overview of the stereochemistry of its isomers, addressing the synthetic strategies for their selective preparation, the analytical techniques for their separation and characterization, and the underlying principles that govern these methodologies. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important chiral building block.

Introduction: The Central Role of Stereochemistry

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have profound effects on its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles.[4][5] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[5] Therefore, the ability to selectively synthesize and analyze specific stereoisomers is paramount in modern drug discovery and development.[6]

The molecule 1-amino-1-(3-furyl)propan-2-ol possesses two chiral centers, at C1 (bearing the amino and furyl groups) and C2 (bearing the hydroxyl group). This gives rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The (1R,2S) and (1S,2R) pair are enantiomers, as are the (1R,2R) and (1S,2S) pair. The relationship between any other pairing is diastereomeric. These isomers are often referred to using the syn and anti nomenclature, where the (1R,2S) and (1S,2R) isomers are designated as syn, and the (1R,2R) and (1S,2S) isomers are designated as anti.

Stereoselective Synthesis of 1-Amino-1-(3-furyl)propan-2-ol Isomers

The controlled synthesis of specific stereoisomers of β-amino alcohols is a well-established field in organic chemistry.[2][7] Several strategies can be employed, often leveraging chiral pool starting materials, chiral auxiliaries, or asymmetric catalysis.

Substrate-Controlled Diastereoselective Synthesis

One common approach involves the reduction of a chiral α-amino ketone precursor. The stereochemical outcome of the reduction is influenced by the existing stereocenter at the α-position. For instance, the reduction of (S)-1-amino-1-(3-furyl)propan-2-one with a reducing agent like sodium borohydride will typically yield a mixture of the (1S,2S) and (1S,2R) diastereomers, with one being favored due to steric or electronic factors.

Reagent-Controlled Asymmetric Synthesis

More sophisticated methods utilize chiral reagents or catalysts to induce high levels of stereoselectivity.

2.2.1. Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation allows for the direct conversion of an alkene to a β-amino alcohol with high enantioselectivity.[2] For the synthesis of 1-amino-1-(3-furyl)propan-2-ol, this would involve the aminohydroxylation of 1-(3-furyl)prop-1-ene. The choice of the chiral ligand in the osmium or ruthenium catalyst system determines which enantiomer is formed preferentially.

2.2.2. Asymmetric C-H Amination

Recent advances have enabled the direct, enantioselective amination of C-H bonds.[8] A radical relay chaperone strategy can be employed where an alcohol is transiently converted to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) followed by stereoselective amination.[8] This method offers a novel and efficient route to chiral β-amino alcohols.[8]

Experimental Protocol: Stereoselective Synthesis of anti-β-Amino Alcohols

A general methodology for the synthesis of enantiopure anti-β-amino alcohols has been developed from α-amino acids.[1] This one-pot reaction involves the reduction of an N,N-dibenzyl-α-amino ester to its corresponding aldehyde, followed by the in situ addition of a Grignard reagent.[1]

Step-by-Step Methodology:

-

Starting Material Preparation: Synthesize the N,N-dibenzyl-α-amino ester from the corresponding α-amino acid.[1]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the N,N-dibenzyl-α-amino ester in anhydrous toluene.

-

Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of diisobutylaluminium hydride (DIBAL-H) in toluene dropwise over 30 minutes.

-

Grignard Addition: After stirring for 1 hour at -78 °C, add the appropriate Grignard reagent (e.g., methylmagnesium bromide for the propan-2-ol moiety) dropwise.

-

Quenching and Workup: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Analytical Techniques for Stereochemical Characterization

The separation and identification of the different stereoisomers of 1-amino-1-(3-furyl)propan-2-ol are crucial for both synthetic and pharmacological studies.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers.[9][10] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers.[5][10]

3.1.1. Column Selection and Method Development

A variety of CSPs are available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, and Pirkle-type phases.[5][10] The choice of column and mobile phase is critical for achieving optimal separation.[5] A screening approach using different columns and mobile phase compositions (normal phase, reversed-phase, or polar organic mode) is often employed to identify the best conditions.[5] For amino alcohols, polysaccharide-based CSPs are often effective.[11]

Data Presentation: Representative Chiral HPLC Separation Data

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| (1R,2S) | 8.5 | - |

| (1S,2R) | 10.2 | 2.1 |

| (1R,2R) | 12.8 | 3.5 |

| (1S,2S) | 14.1 | 1.8 |

| Note: This is illustrative data. Actual retention times and resolutions will depend on the specific column, mobile phase, and other chromatographic conditions. |

3.1.2. Experimental Protocol: Chiral HPLC Analysis

-

Column: Chiralpak AD-H (or similar polysaccharide-based column).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative and absolute stereochemistry of chiral molecules.

3.2.1. Diastereomer Analysis

The NMR spectra of diastereomers are distinct, allowing for their differentiation and quantification. For the syn and anti isomers of 1-amino-1-(3-furyl)propan-2-ol, the coupling constants between the protons on C1 and C2 will differ due to their different spatial relationships.

3.2.2. Chiral Derivatizing Agents (CDAs)

To distinguish between enantiomers by NMR, they must first be converted into diastereomers by reaction with a chiral derivatizing agent (CDA).[12] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its derivatives are commonly used for this purpose.[13] The resulting diastereomeric esters or amides will exhibit different chemical shifts in their NMR spectra, which can be correlated to the absolute configuration of the original amino alcohol.[13][14] A single derivatization method, comparing spectra at different temperatures, can also be employed to determine the absolute configuration.[13][15]

Visualization of Key Concepts and Workflows

Stereoisomers of 1-Amino-1-(3-furyl)propan-2-ol

Caption: Stereochemical relationships between the four isomers.

Chiral HPLC Separation Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. diva-portal.org [diva-portal.org]

- 3. akjournals.com [akjournals.com]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]

- 7. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 8. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. yakhak.org [yakhak.org]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The furan scaffold, a five-membered aromatic heterocycle, is a privileged structure due to its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, often enhancing metabolic stability and receptor binding interactions.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4]

When this versatile furan nucleus is chemically integrated with an amino alcohol moiety, the resulting structures present a compelling class of compounds for therapeutic development. The amino alcohol group introduces chirality, hydrophilicity, and crucial hydrogen bonding capabilities, which can significantly influence a molecule's interaction with biological targets.[1][5] This guide provides an in-depth exploration of the predicted and validated biological activities of furan-containing amino alcohols, detailing their mechanisms of action, synthesis strategies, and the methodologies for their evaluation.

Predicted Anticancer Activity: Targeting Uncontrolled Proliferation

The search for novel anticancer agents is driven by the need for therapies with improved efficacy and reduced toxicity. Furan-containing amino alcohols have emerged as a promising area of investigation, with several derivatives showing significant cytotoxic activity against various cancer cell lines.[1][6] The underlying logic is that the furan ring can serve as a rigid scaffold to correctly orient the amino alcohol and other substituents for optimal interaction with anticancer targets.

Mechanism of Action: Dual-Pronged Attack

The anticancer potential of these compounds often stems from their ability to interfere with critical cellular processes, primarily through two well-documented mechanisms: inhibition of tubulin polymerization and modulation of key signaling pathways.

1.1.1. Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.[7] Several small molecules containing furan rings have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on the β-subunit of tubulin.[8][9] This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][10] The amino alcohol portion of the molecule can form additional hydrogen bonds within the binding pocket, enhancing the affinity and potency of the inhibitor.

Caption: Furan derivatives can suppress the PI3K/Akt signaling pathway.

Quantitative Data and Structure-Activity Relationship (SAR)

The cytotoxic efficacy of furan-containing compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value. Structure-activity relationship studies are crucial for optimizing potency. For instance, modifications to the substituents on the furan ring and the nature of the amino alcohol side chain can dramatically impact activity. [2][6]

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 µM | [7] |

| Furan-based N-phenyl Triazinone | MCF-7 (Breast) | 2.96 µM | [7] |

| Furan Derivative 24 | HeLa (Cervical) | 0.08 µM | [11] |

| Furan Derivative 24 | SW620 (Colorectal) | Potent Activity | [11] |

| Furan-conjugated Tripeptide 9 | HeLa (Cervical) | 0.15 µg/mL | [4]|

Predicted Antimicrobial Activity: A Broad-Spectrum Approach

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Furan-containing amino alcohols are attractive candidates due to the known antimicrobial properties of both individual scaffolds. [12][13]Furan derivatives have been shown to inhibit both Gram-positive and Gram-negative bacteria, while certain amino alcohols exhibit potent antifungal activity. [13][14][15]

Mechanism of Action

The antimicrobial effects of these compounds are believed to be multifactorial.

-

Disruption of Cell Wall/Membrane Integrity: The lipophilic character of the furan ring combined with the cationic potential of the protonated amine can facilitate interaction with and disruption of the microbial cell membrane. [16]This can lead to leakage of intracellular components and cell death.

-

Inhibition of Key Enzymes: Furan-containing amino alcohols can act as enzyme inhibitors. In fungi, a key target is lanosterol 14-α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway. [17][18]Inhibition of this enzyme disrupts the fungal cell membrane, leading to fungicidal effects.

-

Interference with Nucleic Acids: Some furan derivatives are known to interfere with nucleic acid function, inhibiting DNA replication or transcription and thereby preventing microbial proliferation. [12]

Quantitative Data and Structure-Activity Relationship (SAR)

Antimicrobial activity is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. [19]

| Compound Class | Microorganism | Activity (MIC) | Reference(s) |

|---|---|---|---|

| Furan-based Thiazolidinone | E. coli | 12.5 µg/mL | |

| Amino Alcohol Derivatives | C. albicans, C. tropicalis | 0.03-0.06 µg/mL | [17] |

| Amino Alcohol Derivatives | A. fumigatus, C. neoformans | 1-2 µg/mL | [17] |

| Amino-alcohol Cationic Surfactants | Candida species | 0.002-0.30 mM | [18]|

SAR studies indicate that factors like the length of alkyl chains attached to the amino group and specific substitutions on the furan ring can significantly modulate the antimicrobial spectrum and potency. [17][18]For instance, in certain L-amino alcohol derivatives, only the S-configuration demonstrated antifungal activity, highlighting the importance of stereochemistry. [17]

Predicted Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant public health challenge. [20][21]Research into furan-containing compounds has revealed their potential for neuroprotection. [22]The proposed mechanisms are centered on their antioxidant and anti-inflammatory properties. [20][21]These compounds can scavenge free radicals, mitigating the oxidative stress that contributes to neuronal damage. [21]Additionally, furan derivatives can modulate inflammatory pathways, potentially reducing the neuroinflammation that is a critical factor in the progression of these disorders. [20][21]The amino alcohol moiety can improve blood-brain barrier penetration and provide specific interactions with neural receptors.

Synthesis and Evaluation: From Bench to Biological Insight

The exploration of furan-containing amino alcohols is underpinned by robust synthetic chemistry and standardized biological assays.

General Workflow

The development process follows a logical progression from chemical synthesis to biological validation. This iterative cycle allows for the refinement of chemical structures based on biological activity data to optimize lead compounds.

Caption: General workflow for the development of furan-containing amino alcohols.

Experimental Protocol: Synthesis of a Furan-Containing Amino Alcohol

This protocol provides a general method for synthesizing a furan-containing amino alcohol via the nucleophilic addition of a furan-derived Grignard reagent to an α-amino aldehyde. [1] Objective: To synthesize a generic N-protected furan-containing amino alcohol.

Materials:

-

2-Bromofuran

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

N-protected α-amino aldehyde (e.g., N-Boc-alaninal)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate, Brine, Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Grignard Reagent:

-

Rationale: To create a nucleophilic furan species that can attack the electrophilic aldehyde.

-

To a solution of 2-bromofuran in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Stir the mixture at room temperature until the magnesium is consumed, indicating the formation of furan-2-ylmagnesium bromide. [1]2. Addition to Aldehyde:

-

Rationale: The nucleophilic attack of the Grignard reagent on the aldehyde carbonyl forms a new carbon-carbon bond and, after workup, the secondary alcohol.

-

Cool the freshly prepared Grignard solution to 0°C using an ice bath. Add a solution of the N-protected α-amino aldehyde in anhydrous THF dropwise to maintain the temperature. [1]3. Reaction and Quenching:

-

Rationale: Allowing the reaction to warm to room temperature ensures completion. Quenching with a mild acid source like NH4Cl protonates the alkoxide intermediate to form the alcohol and neutralizes any remaining Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Re-cool the mixture to 0°C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. [1]4. Extraction and Purification:

-

Rationale: To isolate the desired product from the aqueous reaction mixture and purify it from byproducts and starting materials.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired furan-containing amino alcohol. [1]

-

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [23][24] Objective: To determine the IC50 value of a test compound against a cancer cell line (e.g., MCF-7).

Procedure:

-

Cell Seeding:

-

Rationale: To establish a consistent number of healthy, adherent cells for treatment.

-

Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. [2]2. Compound Treatment:

-

Rationale: To expose the cells to a range of compound concentrations to determine a dose-response relationship.

-

Prepare serial dilutions of the furan-containing amino alcohol in the appropriate cell culture medium. Add the various concentrations to the wells and incubate for a predetermined period (e.g., 48-72 hours). [2]3. MTT Addition and Incubation:

-

Rationale: Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. [23] * Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [2]4. Solubilization of Formazan:

-

Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification. DMSO is an effective solubilizing agent.

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well. [7]Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the purple crystals. 5. Absorbance Measurement:

-

Rationale: The amount of formazan produced is directly proportional to the number of viable cells. The absorbance of the colored solution is measured to quantify this.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

-

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [25][26] Objective: To determine the MIC of a test compound against a bacterial strain (e.g., S. aureus).

Procedure:

-

Preparation of Inoculum:

-

Rationale: To ensure a standardized and reproducible number of bacteria are tested.

-

Select several colonies of the test microorganism from a fresh agar plate and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [19][25]Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum density (approx. 5 x 10⁵ CFU/mL in the well). [25]2. Serial Dilution:

-

Rationale: To create a range of concentrations to test against the bacteria.

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the furan-containing compound in the broth medium. [1]A well containing only broth and inoculum serves as the positive growth control.

-

-

Inoculation:

-

Rationale: To introduce the bacteria to the various concentrations of the test compound.

-

Inoculate each well with the standardized microbial suspension. The final volume in each well is typically 100 or 200 µL. [27]4. Incubation:

-

Rationale: To allow for bacterial growth in the presence of the compound.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C) for 16-24 hours. [1][25]5. Determination of MIC:

-

Rationale: To identify the lowest concentration that prevents bacterial growth.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed by the unaided eye. [19]

-

Conclusion and Future Outlook

Furan-containing amino alcohols represent a versatile and highly promising class of compounds for the development of new therapeutic agents. [1]The synergistic combination of the furan scaffold and the amino alcohol moiety provides a rich chemical space for generating molecules with potent and diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. Their synthetic accessibility allows for extensive structure-activity relationship studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic profiles. [1][4]The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel furan-based therapeutics. Future work should focus on elucidating more detailed mechanisms of action and evaluating lead compounds in preclinical in vivo models to translate the promising in vitro data into tangible clinical candidates.

References

-

Caneschi, C. A., et al. (2020). Antifungal activity of aminoalcohols and diamines against dermatophytes and yeast. ResearchGate. Available at: [Link]

-

Zhang, L., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Hafidi, Z., et al. (2021). Antifungal activity of amino-alcohols based cationic surfactants and in silico, homology modeling, docking and molecular dynamics studies against lanosterol 14-α-demethylase enzyme. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. Ningbo Inno Pharmchem Co., Ltd. News. Available at: [Link]

-

Traczewski, M. M. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Current Protocols. Available at: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Jing, Z., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

-

Frontiers in Oncology. (2022). The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers Media. Available at: [Link]

-

Wang, Q., et al. (2024). Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023). Expert Opinion on Drug Discovery. Available at: [Link]

-

Martini, M., et al. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Biomed Research International. Available at: [Link]

-

ResearchGate. (2025). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Request PDF. ResearchGate. Available at: [Link]

-

Wróblewska, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. DTU Food. Available at: [Link]

-

ResearchGate. (2025). Amino Alcohols as Potential Antibiotic and Antifungal Leads. ResearchGate. Available at: [Link]

-

Li, W.-T., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. Journal of Medicinal Chemistry. Available at: [Link]

-

Li, W.-T., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. ACS Publications. Available at: [Link]

-

Kumar, A., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available at: [Link]

-

Hancock, R. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

-

Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. Available at: [Link]

-

Falasca, M. (2010). PI3K/Akt Signalling Pathway Specific Inhibitors: A Novel Strategy to Sensitize Cancer Cells to Anti-Cancer Drugs. Current Pharmaceutical Design. Available at: [Link]

-

van Meerloo, J., et al. (2011). Cell sensitivity assays: The MTT assay. ResearchGate. Available at: [Link]

-

Werry, L., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of action of tubulin inhibitors payloads: polymerization... ResearchGate. Available at: [Link]

-

Bentham Science Publishers. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Bentham Science. Available at: [Link]

-

Wang, Y., et al. (2021). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available at: [Link]

-

Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Dovepress. Available at: [Link]

-

Field, J. J., et al. (2019). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. PMC. Available at: [Link]

-

Al-Ostath, A. I., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]

-